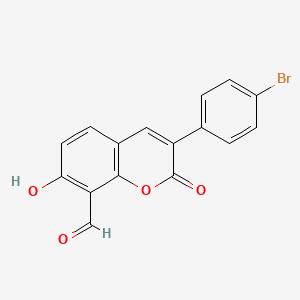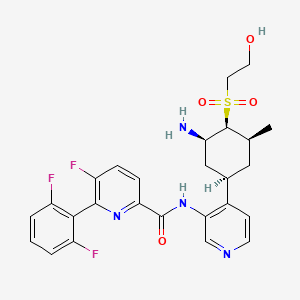![molecular formula C35H33N7O2 B10836922 1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea](/img/structure/B10836922.png)
1-[4-(2-Anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
合成経路と反応条件: 1-ピラゾリル-3-(4-((2-アニリノピリミジン-4-イル)オキシ)ナフタレン-1-イル)ウレアの合成には、複数のステップが含まれます。
ピラゾール環の形成: ピラゾール環は、一般的にヒドラジンと1,3-ジケトンを酸性条件下で反応させることによって合成されます。
アニリノピリミジンとのカップリング: 次に、ピラゾール誘導体を、N,N'-ジシクロヘキシルカルボジイミド(DCC)などの適切なカップリング剤を塩基の存在下で使用して、2-アニリノピリミジンとカップリングします。
ウレア結合の形成: 最後のステップでは、中間体をナフタレン-1-イルイソシアネートと反応させて、穏やかな条件下でウレア結合を形成します。
工業生産方法: この化合物の工業生産は、同様の合成経路に従いますが、より大規模で行われます。プロセスには以下が含まれます。
反応条件の最適化: 収率を最大化するために、最適な温度、圧力、溶媒条件を確保します。
精製: 再結晶、クロマトグラフィー、蒸留などの技術を使用して、最終生成物を精製します。
品質管理: 化合物の純度と一貫性を確保するために、厳格な品質管理措置を実施します。
反応の種類:
酸化: この化合物は、特にピラゾール環で酸化反応を起こし、様々な酸化誘導体を形成します。
還元: 還元反応は、ニトロ基(存在する場合)または他の還元可能な官能基で発生する可能性があります。
置換: この化合物は、特にアニリノピリミジン部分で求核置換反応に参加する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。
置換: アルキルハライドやアシルクロリドなどの試薬は、塩基性または酸性条件下で使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、元の化合物の様々な酸化、還元、および置換誘導体があります。
4. 科学研究への応用
化学: この化合物は、様々な医薬品や農薬の合成における重要な中間体として使用されます。
生物学: これは、細胞シグナル伝達経路におけるp38 MAPキナーゼの役割を研究するためのツール化合物として役立ちます。
医学: この化合物は、p38 MAPキナーゼに関与する炎症性疾患、癌、その他の疾患の治療に、潜在的な治療的用途を持っています。
産業: その独特の化学的性質により、新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
Chemistry: The compound is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a tool compound in studying the role of p38 MAP kinase in cellular signaling pathways.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases, cancer, and other conditions involving p38 MAP kinase.
Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.
作用機序
この化合物は、p38 MAPキナーゼの活性を阻害することによって作用を発揮します。このキナーゼは、炎症反応を調節する様々な転写因子のリン酸化と活性化に関与しています。 p38 MAPキナーゼを阻害することにより、この化合物は、プロ炎症性サイトカインやその他のメディエーターの産生を減らし、抗炎症効果を発揮します .
類似化合物:
- 1-ピラゾリル-3-(4-((2-アニリノピリミジン-4-イル)オキシ)ナフタレン-1-イル)ウレア
- 1-ピラゾリル-3-(4-((2-アニリノピリミジン-4-イル)オキシ)ベンゼン-1-イル)ウレア
- 1-ピラゾリル-3-(4-((2-アニリノピリミジン-4-イル)オキシ)フェニル)ウレア
比較: これらの化合物は、同様のコア構造を共有していますが、ナフタレン環またはベンゼン環上の異なる置換基の存在は、それらの生物活性と化学的性質に大きな影響を与える可能性があります。 “US9108950, 1”における置換基の独特な組み合わせにより、p38 MAPキナーゼ阻害の独特のプロファイルが得られ、特定の治療的用途において特に効果的になります .
類似化合物との比較
- 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)napththalen-1-yl) ureas
- 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)benzene-1-yl) ureas
- 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl)oxy)phenyl) ureas
Comparison: While these compounds share a similar core structure, the presence of different substituents on the naphthalene or benzene rings can significantly affect their biological activity and chemical properties. The unique combination of substituents in “US9108950, 1” provides it with a distinct profile of p38 MAP kinase inhibition, making it particularly effective in certain therapeutic applications .
特性
分子式 |
C35H33N7O2 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC名 |
1-[4-(2-anilinopyrimidin-4-yl)oxynaphthalen-1-yl]-3-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]urea |
InChI |
InChI=1S/C35H33N7O2/c1-23-14-16-25(17-15-23)42-31(22-30(41-42)35(2,3)4)39-34(43)38-28-18-19-29(27-13-9-8-12-26(27)28)44-32-20-21-36-33(40-32)37-24-10-6-5-7-11-24/h5-22H,1-4H3,(H,36,37,40)(H2,38,39,43) |
InChIキー |
DBXJNQABFNNKPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OC5=NC(=NC=C5)NC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-5-(2-methylpropyl)-2-[1,4,6,7-tetrahydroxy-3-methyl-5-(2-methylpropyl)naphthalen-2-yl]naphthalene-1,4,6,7-tetrone](/img/structure/B10836839.png)
![N-[4-[(1R,3R,4R,5S)-3-amino-4-methoxy-5-methylcyclohexyl]pyridin-3-yl]-6-[2,6-difluoro-4-(4-hydroxyoxan-4-yl)phenyl]-5-fluoropyridine-2-carboxamide](/img/structure/B10836849.png)
![1-[4-[3-[[4-(2-ethylbutyl)-4-hydroxypiperidine-1-carbonyl]amino]-5-(4-fluorophenoxy)phenoxy]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B10836861.png)
![2-[(3-Cyano-1-methylindazol-5-yl)amino]-4-(cyclopropylamino)imidazo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B10836865.png)
![[(1R)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836871.png)
![[(1S)-7-methylsulfonyl-1-propan-2-yl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl]methanol](/img/structure/B10836873.png)


![N-[(2S)-1-[(4R)-4-(4-fluorophenyl)-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]propan-2-yl]quinoline-3-carboxamide](/img/structure/B10836881.png)
![5-[2-(1-Phenylcyclohexyl)ethyl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B10836886.png)
![2-Amino-2-methyl-4-(3-(5-phenyl-4-(trifluoromethyl)isoxazol-3-yl)-4,5-dihydronaphtho[1,2-c]isoxazol-7-yl)butanoic acid](/img/structure/B10836902.png)
![4-amino-N-[1-(4-chloroanilino)-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10836912.png)
![N-[[(4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl]methyl]-2,2-dimethyl-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B10836917.png)
![2-[3-methyl-1-(p-tolyl)-8,9-dihydro-7H-cyclopenta[f]quinolin-2-yl]pentanoic acid](/img/structure/B10836918.png)
